molecular formula C13H14N2O2 B031962 3-Carboxy Detomidine Methyl Ester CAS No. 146197-56-0

3-Carboxy Detomidine Methyl Ester

Cat. No.: B031962
CAS No.: 146197-56-0
M. Wt: 230.26 g/mol
InChI Key: GKPBGZDPDWMPEP-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its presence in natural products such as histidine and histamine, and it plays a crucial role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate typically involves the condensation of an aldehyde with an imidazole derivative. One common method includes the reaction of 3-(1H-imidazol-5-ylmethyl)benzaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-imidazol-4-ylmethyl)-2-methylbenzoate
  • Methyl 3-(1H-imidazol-2-ylmethyl)-2-methylbenzoate
  • Methyl 3-(1H-imidazol-1-ylmethyl)-2-methylbenzoate

Uniqueness

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate is unique due to the specific positioning of the imidazole ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPBGZDPDWMPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Carboxy Detomidine Methyl Ester
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3-Carboxy Detomidine Methyl Ester
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3-Carboxy Detomidine Methyl Ester
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3-Carboxy Detomidine Methyl Ester
Reactant of Route 6
3-Carboxy Detomidine Methyl Ester

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